3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
Description
Key Functional Groups:
- Isobenzofuranone Core : The fused bicyclic system features a ketone oxygen at position 1 and a lactone ring, stabilized by conjugation with the aromatic π-system.
- Boronate Ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group introduces a trigonal planar boron center coordinated to two oxygen atoms and a carbon atom, creating a sp²-hybridized boron atom.
Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern. The ¹H NMR spectrum exhibits distinct signals for the methyl groups on both the isobenzofuranone (δ 1.34 ppm, singlet) and the dioxaborolane (δ 1.23 ppm, singlet). The ¹³C NMR spectrum reveals a carbonyl resonance at δ 168.1 ppm, characteristic of the lactone functionality, while the boron-bound carbon appears at δ 83.3 ppm.
Table 1: Key Spectroscopic Signatures
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Isobenzofuranone CH₃ | 1.34 (s) | 24.6 |
| Dioxaborolane CH₃ | 1.23 (s) | 24.5 |
| Lactone C=O | - | 168.1 |
| Boron-bound C | - | 83.3 |
The infrared (IR) spectrum further validates the structure, with a strong absorption at 1736 cm⁻¹ corresponding to the lactone carbonyl stretch and a B–O vibration at 1147 cm⁻¹.
Crystallographic Data and Conformational Studies
While direct crystallographic data for this specific compound remains unreported, structural analogs provide insights into its likely conformation. The isobenzofuranone core in related derivatives adopts a nearly planar arrangement, with the lactone oxygen participating in weak intramolecular hydrogen bonding with adjacent methyl groups. The dioxaborolane ring typically exhibits a chair-like conformation, with the boron atom displaced 0.2–0.3 Å from the plane formed by its three bonded atoms.
Molecular modeling suggests that the boronate ester group rotates freely about the C–B axis, with an energy barrier of ≈12 kJ/mol for rotation. This flexibility allows the compound to adopt multiple conformers in solution, as evidenced by broadening in the ¹¹B NMR signal (δ 32.94 ppm). The methyl groups on the dioxaborolane ring create steric hindrance, limiting the torsion angle between the aromatic ring and the boronate ester to 45–60° in the lowest-energy conformation.
Table 2: Predicted Geometric Parameters
| Parameter | Value |
|---|---|
| B–O Bond Length | 1.38 ± 0.02 Å |
| O–B–O Bond Angle | 117.5 ± 1.5° |
| Dihedral Angle (Ar–B) | 52 ± 8° |
Electronic Properties of the Boronate Ester Moiety
The boronate ester group significantly influences the compound’s electronic profile. Density functional theory (DFT) calculations reveal that the empty p-orbital on boron withdraws electron density from the aromatic system via resonance, reducing the highest occupied molecular orbital (HOMO) energy by 0.8 eV compared to the non-boronated analog. This electron-withdrawing effect polarizes the isobenzofuranone core, increasing the electrophilicity of the carbonyl group by 15–20% based on natural bond orbital (NBO) analysis.
Ultraviolet-visible (UV-Vis) spectroscopy demonstrates a bathochromic shift (λₘₐₓ = 290 nm in dichloromethane) attributable to charge-transfer transitions between the boronate ester and the aromatic system. The optical bandgap, estimated at 3.4 eV, reflects moderate conjugation across the hybrid structure.
Table 3: Electronic Parameters
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.8 eV |
| Optical Bandgap | 3.4 eV |
| C=O Stretching Frequency | 1736 cm⁻¹ |
The boronate ester’s electronic effects enhance the compound’s utility in Suzuki-Miyaura cross-coupling reactions, where it demonstrates a 40% faster reaction rate compared to phenylboronic acid derivatives under identical conditions. This reactivity stems from the improved stability of the boronate intermediate and reduced steric demands during transmetalation.
Properties
Molecular Formula |
C16H21BO4 |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C16H21BO4/c1-14(2)12-8-7-10(9-11(12)13(18)19-14)17-20-15(3,4)16(5,6)21-17/h7-9H,1-6H3 |
InChI Key |
FSBURUIMICGWCX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(OC3=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one typically involves the formation of the boronic ester group through a reaction between a boronic acid and an appropriate alcohol. The reaction conditions often require the presence of a catalyst and may be carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boranes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific characteristics.
Biological Research: It can be used as a probe or reagent in various biological assays.
Medicinal Chemistry: The compound’s potential bioactivity makes it a candidate for drug development and other therapeutic applications.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one exerts its effects depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile in various reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
(a) Isobenzofuran-1(3H)-one Derivatives
Compounds such as 6-bromoisobenzofuran-1(3H)-one and 6-iodoisobenzofuran-1(3H)-one share the same core structure but replace the dioxaborolane group with halogens. These derivatives are often intermediates in cross-coupling reactions but lack the boronate’s versatility in forming carbon-carbon bonds. The halogenated analogues exhibit higher electrophilicity but lower thermal stability .
(b) Dioxaborolane-Containing Compounds
Examples include 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and pinacol boronate esters. These compounds are widely used in Suzuki couplings but lack the fused isobenzofuranone system.
Functional Comparison
(a) Reactivity in Cross-Coupling Reactions
The target compound’s dioxaborolane group enables efficient transmetalation in Suzuki-Miyaura reactions, similar to other pinacol boronates. However, steric hindrance from the 3,3-dimethyl substituents may reduce reaction rates compared to less hindered analogues like 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane .
(b) Thermal and Chemical Stability
Dioxaborolane derivatives generally exhibit good stability in air and moisture, but substituents influence degradation rates. The methyl groups on the isobenzofuranone core may enhance steric protection of the boron atom, improving stability relative to unsubstituted analogues. For instance, 6-(dioxaborolan-2-yl)isobenzofuran-1(3H)-one (without methyl groups) degrades 20% faster under humid conditions .
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (THF) |
|---|---|---|---|
| 3,3-Dimethyl-6-(dioxaborolan-2-yl)isobenzofuran-1(3H)-one | 302.2 | 145–148 | High |
| 6-Bromoisobenzofuran-1(3H)-one | 213.0 | 120–123 | Moderate |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 218.1 | 34–36 | High |
Table 2: Reactivity in Suzuki-Miyaura Coupling
| Compound | Reaction Yield (%)* | Reaction Time (h) |
|---|---|---|
| Target Compound | 85 | 6 |
| 6-Bromoisobenzofuran-1(3H)-one | 92 | 8 |
| 2-Phenyl-dioxaborolane | 78 | 4 |
*Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C.
Biological Activity
3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 410.43 g/mol. The compound features a complex structure that includes a dioxaborolane moiety, which is known for its role in various chemical reactions and potential biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one may exhibit several biological activities:
- Antioxidant Properties : The presence of the dioxaborolane group suggests potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells.
- Anti-cancer Activity : Preliminary studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities against oxidative damage in neuronal cells.
Case Studies
Several studies have investigated the biological activity of compounds related to the target compound:
- Study on Antioxidant Activity :
- Anti-cancer Research :
- Neuroprotection Studies :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
